REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8]C)=[CH:6][C:5]([Cl:10])=[CH:4][C:3]=1[C:11](=[O:16])[C:12]([F:15])([F:14])[F:13].B(Br)(Br)Br.O>C(Cl)Cl>[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Cl:10])=[CH:4][C:3]=1[C:11](=[O:16])[C:12]([F:15])([F:13])[F:14]
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1OC)Cl)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The dark solution was stirred 17 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
fitted with a pressure-equalizing
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched by dropwise addition of aqueous Na2CO3 until a pH of 7-8
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 1 liter of 1:1 ether-hexanes
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1O)Cl)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |